![molecular formula C10H9N3O2 B6334670 3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid CAS No. 1293285-66-1](/img/structure/B6334670.png)

3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid

Übersicht

Beschreibung

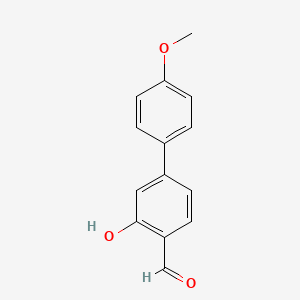

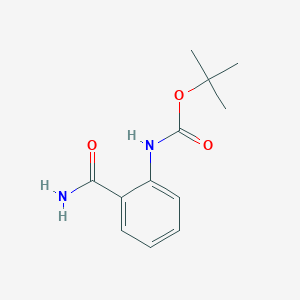

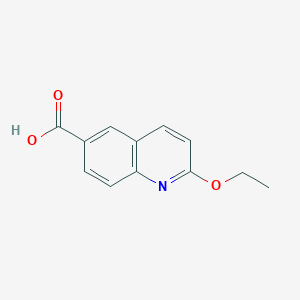

“3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid” is a compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is a key intermediate for the synthesis of Tazobactam, a well-known β-lactamase inhibitor .

Synthesis Analysis

The synthesis of this compound involves a process known as azide-alkyne cycloaddition, which is catalyzed by ruthenium or copper . A selective and scalable synthesis of 2- (2H-1,2,3-triazol-2-yl)benzoic acid starting from 1-fluoro-2-nitrobenzene derivatives has been reported . A novel, metal-free process for the synthesis of 2- (3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has also been reported, which features an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis

The molecular structure of “3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid” is characterized by the presence of a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis

Triazole compounds, including “3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid”, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been found to have potent inhibitory activities against certain cancer cell lines .Wissenschaftliche Forschungsanwendungen

Chemical Properties

The compound has a molecular formula of C10H9N3O2 and a molecular weight of 203.2 . It has a predicted boiling point of 421.4±55.0 °C and a density of 1.35±0.1 g/cm3 . The pKa is predicted to be 3.00±0.36 .

Preparation and Suppliers

This compound is prepared from certain raw materials and is supplied by several global suppliers including Debye Scientific Corporation, Advanced Chemical Intermediates Ltd., and Shanghai Xiushi Biomedical Co., LTD .

Use in Organic Synthesis and Medicinal Chemistry

“3-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid” is mainly used as an intermediate in organic synthesis and medicinal chemistry .

Use in Drug Synthesis

It is used in the synthesis of Suvorexant , an orexin antagonist drug used in the treatment of insomnia .

Potential Antitubercular Activities

Substituted 2-amino thiazole clubbed with 1,2,3-triazole, which could potentially include our compound, has been reported as having antitubercular activities .

Wirkmechanismus

Target of Action

It is known to be used in the synthesis ofSuvorexant , a novel hypnotic drug molecule . Suvorexant acts as an antagonist of orexin receptors, which are involved in wakefulness and arousal .

Mode of Action

In the context of its use in the synthesis of suvorexant, it may contribute to the antagonistic activity against orexin receptors .

Biochemical Pathways

Given its role in the synthesis of suvorexant, it may indirectly influence the orexinergic system, which regulates sleep-wake cycles .

Pharmacokinetics

It is soluble in methanol , which may influence its absorption and distribution.

Result of Action

As a precursor in the synthesis of suvorexant, it contributes to the overall hypnotic effect of the drug, which is used for the treatment of insomnia .

Action Environment

It should be stored in a dry room temperature environment , indicating that moisture and temperature could affect its stability.

Safety and Hazards

When handling “3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid”, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

The triazole ring, a key component of “3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid”, has been found to have the most powerful antifungal effects among heterocyclic compounds . Therefore, it could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Furthermore, a new combination of cefepime with tazobactam sodium, which uses this compound as a key intermediate, has been awarded “qualified infectious disease product designation” (QIDP) status by the US FDA and is slated to enter global Phase 3 clinical studies .

Eigenschaften

IUPAC Name |

3-methyl-2-(triazol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-3-2-4-8(10(14)15)9(7)13-11-5-6-12-13/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQJAAIBLGSGSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)N2N=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate](/img/structure/B6334682.png)